Isoplumericin

Description

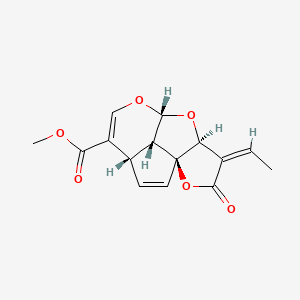

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

methyl (1S,4S,8R,10S,11Z,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |

InChI |

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3-/t8-,10-,11+,14-,15+/m1/s1 |

InChI Key |

VFXXNAVZODKBIW-SIEBBUFOSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Isomeric SMILES |

C/C=C\1/[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |

Canonical SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Synonyms |

isoplumericin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Isoplumericin

Chromatographic Purification Strategies for Isolation

The isolation of Isoplumericin from its natural sources is a multi-step process that relies on various chromatographic techniques to separate the compound from a complex mixture of other plant metabolites. The choice of strategy is often dictated by the initial concentration of the compound in the crude extract and the desired purity of the final product. Methodologies such as column chromatography, high-performance liquid chromatography (HPLC), and bioactivity-guided fractionation are pivotal in obtaining pure this compound for further study.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of compounds from plant extracts. column-chromatography.comrjptonline.org This method separates substances based on the differential adsorption of compounds to an adsorbent packed in a column. iipseries.org As a solvent (the mobile phase) flows through the column, compounds with different polarities move at different rates, allowing for their separation into fractions. iipseries.orgitwreagents.com

In the context of this compound isolation, column chromatography is a key step. Research on the constituents of Plumeria bicolor demonstrated the use of this technique to successfully isolate both this compound and its isomer, Plumericin (B1242706). In one study, a crude chloroform (B151607) extract from the bark of the plant was subjected to column chromatography. This compound was obtained by eluting the column with a solvent system consisting of chloroform and methanol (B129727) in a 9:1 ratio. The process yielded white crystals of this compound. semanticscholar.org

Table 1: Isolation of this compound using Column Chromatography

| Parameter | Finding |

|---|---|

| Natural Source | Plumeria bicolor (Bark) |

| Extraction Method | Chloroform Extraction |

| Chromatography Type | Column Chromatography |

| Stationary Phase | Silica (B1680970) Gel |

| Mobile Phase (Eluent) | Chloroform:Methanol (9:1) |

| Isolated Compound | This compound |

| Physical Form | White Crystals |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and purification of individual components from a mixture. iipseries.org It operates on the same principles as column chromatography but utilizes high pressure to pass the solvent through columns packed with smaller particles, leading to significantly higher resolution and speed. rjptonline.org Preparative HPLC is employed to purify substantial quantities of a compound for further applications. rjptonline.org

For this compound, HPLC serves as a crucial tool for both final purification and purity assessment. nih.gov After initial separation by methods like column chromatography, the resulting fractions containing this compound can be further purified using preparative HPLC. The purity of the isolated compound is then verified by analytical HPLC, often coupled with a Diode-Array Detector (DAD) which provides UV spectra of the compound, aiding in its identification. nih.gov Advanced techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS), such as LC/ESI-QToF, have been used to identify this compound in extracts of Plumeria obtusa, confirming its presence before proceeding with large-scale isolation. acs.orgresearchgate.net

Table 2: Illustrative HPLC-Guided Purification Process for this compound

| Step | Description |

|---|---|

| 1. Initial Fractionation | A crude plant extract is first separated using column chromatography to yield a fraction enriched with this compound. |

| 2. Preparative HPLC | The enriched fraction is injected into a preparative HPLC system with a suitable column (e.g., C18 reversed-phase). |

| 3. Gradient Elution | A gradient of solvents (e.g., water and acetonitrile) is used as the mobile phase to separate this compound from closely related compounds. |

| 4. Fraction Collection | A fraction collector is used to isolate the peak corresponding to this compound based on its specific retention time, as monitored by a UV detector. |

| 5. Purity Verification | The purity of the collected fraction is confirmed using analytical HPLC-DAD, ensuring a single peak at the expected retention time. |

Bioactivity-Guided Fractionation for Active Compound Isolation

Bioactivity-guided fractionation is a strategic approach used to isolate biologically active compounds from natural sources. researchgate.net This method involves a step-by-step separation of a crude extract, where each resulting fraction is tested for a specific biological activity (e.g., antifungal, antibacterial, or anti-leishmanial). mdpi.comnih.gov The most active fractions are then selected for further separation until a pure, active compound is isolated. nih.gov

This strategy is particularly relevant for this compound, which has demonstrated notable biological activities. For instance, this compound isolated from Plumeria bicolor showed significant anti-leishmanial activity against Leishmania donovani. semanticscholar.org The isolation process, therefore, can be guided by this bioassay. Similarly, a study on various Allamanda species employed an antifungal bioassay to guide the fractionation of chloroform extracts. scialert.netresearchgate.net This led to the isolation of Plumericin as the compound responsible for the potent antifungal activity against Colletotrichum gloeosporioides. scialert.netresearchgate.net This same principle is applied to isolate this compound by screening fractions for the desired biological effect.

Table 3: Steps in Bioactivity-Guided Fractionation for this compound

| Step | Action | Example: Anti-leishmanial Activity |

|---|---|---|

| 1. Crude Extract Preparation | Prepare an extract (e.g., chloroform extract) from the plant source (e.g., Plumeria species). | The crude extract is prepared. |

| 2. Initial Bioassay | Test the crude extract for the target biological activity. | The extract shows activity against Leishmania donovani promastigotes. semanticscholar.org |

| 3. Primary Fractionation | Separate the crude extract into several fractions using a chromatographic method like column chromatography. | The extract is separated into multiple fractions using different solvent mixtures. |

| 4. Fraction Bioassay | Test each fraction for the target activity. | Fractions are tested; the one containing this compound shows high activity. |

| 5. Sub-fractionation | Select the most active fraction and separate it further using techniques like HPLC. | The active fraction is subjected to further chromatographic purification. |

| 6. Isolation and Identification | Repeat the process until a pure active compound is isolated and its structure is identified. | Pure this compound is isolated and confirmed to be responsible for the anti-leishmanial effect. semanticscholar.org |

Chemical Structure Elucidation and Stereochemical Assignment of Isoplumericin

Spectroscopic Characterization Techniques

A variety of spectroscopic methods were employed to determine the molecular structure of Isoplumericin. These techniques work in concert to provide a complete picture, from molecular formula to the precise connectivity and chemical environment of each atom. The structural determination was achieved by interpreting infrared (IR), mass spectrometry (MS), and 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectral data, which were then compared with previously published findings. scialert.netresearchgate.net

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides information on the chemical environment and number of different types of protons and carbons. For this compound, ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra indicated the presence of fifteen carbon atoms, which were resolved into methyl, methine, and quaternary carbons, as well as two distinct carbonyl groups. scialert.net

Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), were crucial for assembling the complete molecular structure. researchgate.net These experiments establish correlations between protons and carbons, revealing the connectivity of the atoms and the spatial proximity of different protons, which helps to define the relative stereochemistry of the molecule. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from literature and presented for educational purposes)

Click to view NMR data

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 83.2 | 5.70 (d, 7.0) |

| 3 | 139.7 | 7.61 (s) |

| 4 | 110.1 | - |

| 5 | 151.8 | 7.03 (d, 6.0) |

| 6 | 132.0 | 6.01 (dd, 6.0, 2.0) |

| 7 | 102.5 | 5.61 (d, 2.0) |

| 8 | 45.1 | 3.55 (m) |

| 9 | 48.9 | 3.95 (m) |

| 10 | 79.8 | 4.89 (d, 9.0) |

| 11 | 135.2 | - |

| 13 | 120.1 | 6.95 (q, 7.0) |

| 14 | 14.2 | 1.80 (d, 7.0) |

| 15 | 169.5 | - |

| 16 | 166.4 | - |

| OMe | 51.9 | 3.75 (s) |

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, which provides the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) on this compound established its molecular formula as C₁₅H₁₄O₆. nih.gov The mass spectrum shows a molecular ion peak [M]⁺ at m/z 290. scialert.net Analysis of the fragmentation pattern provides further structural confirmation. A prominent fragment is often observed at m/z 230, corresponding to the loss of a methoxycarbonyl radical (•CO₂CH₃), which is a characteristic cleavage for this type of compound. scialert.net More detailed analysis using techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) reveals further fragments that help piece together the structure.

Table 2: Mass Spectrometry Fragmentation Data for this compound (Data from LC-ESI-QTOF analysis)

Click to view MS data

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Putative Fragment |

| 291.0870 | - | [M+H]⁺ |

| 213.0545 | 44.37 | [M+H - C₄H₄O₂]⁺ |

| 185.0598 | 49.25 | [M+H - C₅H₄O₃]⁺ |

| 165.0549 | 100.00 | [M+H - C₇H₈O₃]⁺ |

| 139.0397 | 50.99 | [M+H - C₈H₈O₄]⁺ |

| 133.0290 | 68.01 | [M+H - C₉H₈O₄]⁺ |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its key functional groups. google.com Notably, the presence of two strong absorption peaks in the carbonyl region confirms the existence of both an α,β-unsaturated γ-lactone and a methyl ester.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Click to view IR data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1759 | C=O stretch (α,β-unsaturated γ-lactone) |

| ~1696 | C=O stretch (α,β-unsaturated methyl ester) |

| ~1630 | C=C stretch (alkene) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems (chromophores). azooptics.commsu.edu The UV spectrum of this compound is characterized by absorption maxima (λmax) consistent with its conjugated diene and carbonyl systems. google.com The specific wavelengths of absorption are compared with literature values for confirmation and are crucial for understanding the electronic nature of the molecule. google.comwikipedia.org

Crystallographic Analysis for Definitive Structure Determination

While spectroscopic methods are powerful for determining the chemical connectivity, X-ray crystallography provides the most definitive evidence for the three-dimensional structure and relative stereochemistry of a crystalline compound. asm.org For this compound, single-crystal X-ray analysis was performed, which confirmed the planar structure and the relative configuration of its multiple stereocenters as determined by NMR. researchgate.net This technique involves passing X-rays through a single crystal of the compound; the resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom can be determined. asm.org This crystallographic data was a critical component in the subsequent re-evaluation and final confirmation of the molecule's absolute configuration. researchgate.net

Computational Chemistry Approaches for Absolute Configuration Determination

The assignment of the absolute configuration of this compound has been a subject of scientific re-investigation, highlighting the challenges in stereochemical determination. The absolute configuration, which describes the precise 3D spatial arrangement of a chiral molecule's atoms, was initially proposed based on chemical correlations.

A pivotal study in 2005 re-assigned the absolute configuration of this compound to (1S,5R,8R,9R,10R) based on a combination of X-ray crystallography and quantum-mechanical calculations of its Electronic Circular Dichroism (ECD) spectrum. researchgate.net

However, a later and more comprehensive investigation challenged this revision. mdpi.combio-conferences.org This subsequent work employed a powerful combination of chiroptical spectroscopies—Vibrational Circular Dichroism (VCD), ECD, and Optical Rotatory Dispersion (ORD)—and compared the experimental spectra to those predicted by Density Functional Theory (DFT) calculations. mdpi.combio-conferences.org The comparison of the experimental VCD spectrum of naturally occurring (+)-Isoplumericin with the DFT-calculated spectra for both possible enantiomers led to an unambiguous assignment. mdpi.com This analysis, strongly supported by ORD calculations, definitively established the absolute configuration as (1R,5S,8S,9S,10S) . bio-conferences.org This result showed that the initially proposed configuration was correct and that the 2005 revision based on ECD was erroneous. bio-conferences.org This work underscored the power of VCD spectroscopy, when coupled with DFT calculations, as a reliable method for determining the absolute configuration of complex natural products. mdpi.com

Vibrational Circular Dichroism (VCD) Calculations

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has proven to be a powerful tool for determining the absolute configuration of complex natural products like this compound. researchgate.net A comprehensive re-investigation of the absolute configuration of (+)-isoplumericin utilized VCD as a primary analytical method. nih.govacs.org

Researchers compared the experimental VCD spectrum of naturally occurring (+)-isoplumericin with the VCD spectra calculated for its possible enantiomers using Density Functional Theory (DFT). nih.govcapes.gov.br The calculations were performed for the (1R,5S,8S,9S,10S) and its enantiomeric (1S,5R,8R,9R,10R) configurations. researchgate.net The comparison revealed an unambiguous match between the experimental spectrum of (+)-isoplumericin and the calculated spectrum for the (1R,5S,8S,9S,10S) absolute configuration. nih.govacs.orgcapes.gov.br This provided conclusive evidence for the correct stereochemical assignment. The strength of VCD in this context lies in its sensitivity to the entire molecular structure and its vibrational modes, offering a detailed fingerprint of the molecule's stereochemistry. researchgate.netnih.gov

Table 1: Comparison of Experimental and Calculated VCD Data for this compound

| Parameter | Experimental (+)-Isoplumericin | Calculated (1R,5S,8S,9S,10S)-Isoplumericin |

|---|---|---|

| VCD Spectrum | Matches calculated spectrum | Unambiguous agreement with experimental data |

| Absolute Configuration | Determined to be (+)-(1R,5S,8S,9S,10S) | Confirmed as (1R,5S,8S,9S,10S) |

Electronic Circular Dichroism (ECD) Calculations

Electronic circular dichroism (ECD) is another chiroptical technique used for stereochemical analysis, focusing on the electronic transitions in the ultraviolet-visible region. nih.gov In the case of this compound, Time-Dependent Density Functional Theory (TDDFT) was used to calculate the ECD spectra. nih.govamanote.com

However, unlike the definitive results from VCD, the comparison between the experimental ECD spectrum of (+)-isoplumericin and the calculated spectra did not lead to a conclusive assignment of its absolute configuration. nih.govacs.orgresearchgate.net The complexity of the electronic transitions and their sensitivity to conformational changes and solvent effects can sometimes render ECD-based assignments ambiguous, as was observed in this instance. nih.govresearchgate.net This highlights the importance of employing multiple chiroptical methods for a robust stereochemical elucidation.

| TDDFT Calculated ECD Spectra | Spectra generated for enantiomers | Did not permit a definitive assignment of absolute configuration. nih.govacs.org |

Optical Rotation (ORD) Calculations

Optical rotation (OR) and its dispersion over a range of wavelengths (Optical Rotatory Dispersion, ORD) provide another avenue for determining absolute configuration. nih.gov TDDFT calculations were employed to predict the specific rotation of this compound at various wavelengths. nih.govacs.org

The calculated ORD values for (1R,5S,8S,9S,10S)-isoplumericin over the wavelength range of 365-589 nm showed excellent agreement with the experimental ORD data for the natural (+)-isoplumericin. nih.govacs.orgresearchgate.net This strong correlation provided further, independent confirmation of the absolute configuration that was established by the VCD analysis. The consistency between the VCD and ORD results significantly strengthened the confidence in the final stereochemical assignment.

Table 3: Experimental vs. Calculated Optical Rotation for this compound

| Wavelength (nm) | Experimental Specific Rotation [α] of (+)-Isoplumericin | Calculated Specific Rotation [α] for (1R,5S,8S,9S,10S)-Isoplumericin |

|---|---|---|

| 589 (D-line) | Excellent Agreement | Excellent Agreement |

| 365-589 range | Matches calculated ORD curve | Confirms VCD-derived absolute configuration. nih.gov |

Revision of Absolute Configuration in Historical Context

The stereochemistry of this compound has a noteworthy history involving an initial assignment, a proposed revision, and a final confirmation of the original structure.

Initially, Albers-Schönberg and Schmid proposed the structure and stereochemistry of plumericin (B1242706) and its isomer, this compound, in the early 1960s based on chemical degradation and spectroscopic studies. acs.orgcomporgchem.com For decades, this assignment was accepted.

This prompted a meticulous re-investigation by Stephens and coworkers in 2007, who employed a multi-pronged chiroptical approach. nih.govacs.org Their work, utilizing the power of VCD and ORD calculations alongside a critical re-evaluation of ECD, demonstrated that the ECD-based revision by Elsässer et al. was incorrect. nih.govresearchgate.net The VCD and ORD data conclusively showed that the originally proposed (1R,5S,8S,9S,10S) configuration for (+)-isoplumericin was, in fact, correct. nih.govacs.org This definitive study settled the confusion in the literature and reaffirmed the absolute configurations of other iridoids that had been correlated with this compound. nih.govresearchgate.net

Biosynthetic Pathways of Isoplumericin

Identification of Biosynthetic Precursors

The construction of the isoplumericin molecule begins with simple, universal building blocks that feed into the vast and diverse terpenoid family of natural products. The biosynthetic journey follows the established route for monoterpenes and iridoids.

The foundational precursors for all isoprenoids, including this compound, are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . unibe.ch In plants, these five-carbon molecules are predominantly synthesized via the methylerythritol 4-phosphate (MEP) pathway , which takes place in the plastids. frontiersin.org The MEP pathway is recognized as the primary source of IPP and DMAPP for iridoid biosynthesis. unibe.chfrontiersin.org

The key steps leading to this compound are outlined as follows:

Formation of Geranyl Pyrophosphate (GPP): The first dedicated step in monoterpene synthesis involves the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme GPP synthase to form geranyl pyrophosphate (GPP) , a ten-carbon linear molecule that serves as the universal precursor for all monoterpenes. unibe.chresearchgate.net

Formation of the Iridoid Skeleton: GPP is subsequently converted to geraniol (B1671447), which then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic iridoid core. unibe.ch An important intermediate in this cyclization is iridodial . unibe.ch The iridoid biosynthetic pathway is known to proceed via two major routes. Route I, which is active in the Gentianales order (including the Apocynaceae family), leads to key intermediates like deoxyloganic acid. nih.gov

Formation of Plumeride: Within the specific pathway leading to this compound, the iridoid plumeride has been identified as an assumed or likely direct precursor. unibe.chresearchgate.net Plumeride itself is a complex iridoid that is assembled through the upstream pathway from GPP.

The established hierarchy of precursors is summarized in the table below.

| Precursor Type | Compound Name | Description |

| Universal Isoprenoid Precursors | Isopentenyl Pyrophosphate (IPP) | A five-carbon molecule, the basic building block for isoprenoids. unibe.ch |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, used in the initial condensation step. unibe.ch | |

| Monoterpene Precursor | Geranyl Pyrophosphate (GPP) | A ten-carbon molecule formed from IPP and DMAPP; the entry point for monoterpene synthesis. unibe.chresearchgate.net |

| Iridoid Intermediate | Iridodial | A key intermediate formed from the cyclization of a geraniol derivative. unibe.ch |

| Assumed Direct Precursor | Plumeride | A complex iridoid found alongside this compound and considered its biosynthetic antecedent. unibe.chresearchgate.net |

Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound from its precursors is orchestrated by a series of highly specific enzymes. While the complete enzymatic cascade has not been fully elucidated, research on iridoid biosynthesis and related compounds in Plumeria provides insights into the types of enzymes involved.

The conversion of the linear GPP into the complex, cyclic iridoid scaffold requires several enzymatic transformations, including hydroxylations, oxidations, reductions, and cyclizations. The initial cyclization of the geraniol backbone to form the iridoid core is an enzyme-assisted process. unibe.ch However, the specific synthase responsible for this key step in Plumeria has not been definitively identified.

Research has identified some enzymes from Plumeria species that act on related iridoids, highlighting the biochemical machinery present in these plants. For instance:

A β-glucosidase was purified from Plumeria obtusa that demonstrated high specificity for hydrolyzing plumieride (B147324) coumarate glucoside, cleaving a glucose molecule from the coumaryl moiety to yield 13-O-coumarylplumieride. psu.edu

The enzymatic hydrolysis of plumieride to a related compound, plumieridine, has also been reported, indicating the presence of enzymes capable of modifying the core iridoid structure. researchgate.net

Despite these findings, there remains a significant gap in the scientific literature regarding the specific enzymes that catalyze the final, crucial steps in this compound biosynthesis, namely the conversion of its proposed precursor, plumeride, into the final this compound structure. The exact isomerases, oxidoreductases, or other enzymes involved in this terminal conversion are yet to be characterized.

Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Identification)

In plants, the genes encoding the enzymes for a specific metabolic pathway are often located in close proximity on a chromosome, forming a Biosynthetic Gene Cluster (BGC) . whiterose.ac.ukrsc.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. The identification of a BGC is a critical step toward understanding and engineering the production of a natural product. frontiersin.orgmdpi.com

Despite the established importance of BGCs in plant specialized metabolism, the specific biosynthetic gene cluster responsible for this compound or its precursor plumeride has not yet been identified or reported in the scientific literature. General bioinformatics tools like antiSMASH and databases such as MIBiG are used to predict and catalog BGCs from genomic data, but an entry for the this compound pathway is currently absent. u-tokyo.ac.jpnih.gov The discovery of this gene cluster would be a major breakthrough, providing the complete genetic blueprint needed to reconstitute the pathway in a heterologous host.

Metabolic Engineering and Pathway Refactoring for Production

The low abundance of many valuable natural products in their native plant sources has driven the development of metabolic engineering and synthetic biology approaches to produce them in more tractable organisms. nih.gov These strategies aim to transfer the biosynthetic pathway into a microbial host and optimize it for high-yield production.

Heterologous expression involves transferring the necessary biosynthetic genes from the source organism (e.g., Plumeria) into a well-characterized industrial microbe, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govresearchgate.net These "cell factories" can be cultivated on a large scale to produce the target compound.

While there are no specific reports of the heterologous production of this compound, the general strategy for isoprenoids is well-established and would involve:

Identification of the BGC: The first and most critical step is the identification of the complete set of genes required for this compound biosynthesis. whiterose.ac.uk

Gene Transfer: The identified genes would be synthesized and introduced into the chosen microbial host.

Pathway Reconstruction: The enzymes encoded by these genes must be functionally expressed in the host to successfully reconstruct the biosynthetic pathway.

The successful heterologous production of other complex isoprenoids demonstrates the feasibility of this approach, though challenges such as ensuring the proper folding and function of plant enzymes in a microbial environment must be overcome. nih.govmdpi.com

Once a biosynthetic pathway is established in a heterologous host, synthetic biology tools can be employed to optimize and increase the final product yield. nih.gov For a compound like this compound, these advanced strategies would likely include:

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the production of the foundational precursors IPP and DMAPP. This is a common strategy to boost flux into the desired isoprenoid pathway.

Pathway Balancing: Modulating the expression levels of each biosynthetic gene in the pathway to prevent the accumulation of toxic intermediates and eliminate metabolic bottlenecks.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves through techniques like site-directed mutagenesis to improve their activity, stability, or specificity in the heterologous host. researchgate.net

Host Engineering: Modifying the host organism to, for example, increase its tolerance to the final product or to prevent the diversion of intermediates into competing metabolic pathways.

While these powerful techniques have been successfully applied to other high-value isoprenoids, their application to this compound is currently hypothetical and awaits the fundamental discovery of the specific genes and enzymes responsible for its biosynthesis.

Chemical Synthesis of Isoplumericin and Analogues

Total Synthesis Strategies and Methodologies

While a dedicated total synthesis of isoplumericin has not been extensively reported, the synthesis of its stereoisomer, plumericin (B1242706), provides a comprehensive blueprint for accessing the core iridoid structure. The strategies employed for plumericin can be adapted to target this compound, primarily involving careful control of stereochemistry.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the plumericin framework, which is structurally analogous to this compound, reveals key disconnections that simplify the complex tetracyclic system into more manageable building blocks. The primary disconnection often targets the lactone ring and the cyclopentanoid core. A biomimetic approach, for instance, envisions the formation of the tetracyclic framework from a tricyclic plumieride-type precursor. nih.gov

A plausible retrosynthetic pathway for the this compound core would involve the following key steps:

| Target Molecule | Key Disconnections | Precursors |

| This compound | Lactone formation, Michael addition | Cyclopentanoid dialdehyde, Phosphonate reagent |

| Cyclopentanoid dialdehyde | Ozonolysis | Bicyclic alkene |

| Bicyclic alkene | Diels-Alder reaction | Cyclopentadiene derivative, Dienophile |

This analysis highlights the strategic importance of constructing the fused ring system early in the synthesis, followed by the installation of the necessary functional groups to complete the natural product.

Stereoselective Synthesis Approaches

The synthesis of this compound necessitates precise control over its multiple stereocenters. Various stereoselective strategies have been employed in the synthesis of the closely related plumericin, which are directly applicable to this compound. These approaches often rely on:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature, such as carbohydrates or terpenes, to introduce the initial stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as Diels-Alder cycloadditions, aldol (B89426) reactions, or Michael additions. For example, the use of chiral ligands in transition metal-catalyzed reactions can effectively control the facial selectivity of approaching reagents.

Substrate Control: Leveraging the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions. This often involves steric hindrance or chelation control to favor the formation of one diastereomer over another.

In the synthesis of the plumericin core, a key stereocontrolled step involves a substitutive spiroannulation to achieve geminal alkylation with simultaneous substitution at the alpha position. nih.gov This demonstrates the level of stereochemical precision required to construct the complex iridoid skeleton.

Semisynthesis Approaches from Related Natural Products

Semisynthesis, the chemical modification of a readily available natural product to produce a desired target molecule, offers an alternative and often more efficient route to complex molecules like this compound. Given the co-occurrence of various iridoids in nature, a plausible semisynthetic strategy would involve the conversion of a more abundant related natural product into this compound.

Another potential starting point for semisynthesis could be plumieride (B147324), a more complex iridoid glycoside. A synthetic sequence would need to be devised to cleave the glucose moiety and perform the necessary functional group manipulations to arrive at the this compound core.

Derivatization and Chemical Modification for Analogue Generation

The generation of this compound analogues through derivatization and chemical modification is crucial for structure-activity relationship (SAR) studies, which aim to understand the relationship between the chemical structure of a molecule and its biological activity. While specific derivatization of this compound is not extensively documented, the modification of the related iridoid plumieride provides valuable insights into potential strategies.

Key functional groups in the this compound structure that are amenable to chemical modification include:

The Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This modification can influence the polarity and bioavailability of the molecule.

The Lactone Ring: The lactone can be reduced to the corresponding diol, providing a scaffold for further functionalization.

The Double Bonds: The exocyclic and endocyclic double bonds can be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functional groups and stereocenters.

A study on plumieride demonstrated that replacing the methyl ester with various alkyl amides led to an improvement in cytotoxic activity, highlighting the potential of such modifications.

| Functional Group | Reaction Type | Potential Analogues |

| Ester | Amidation | Primary, secondary, and tertiary amides |

| Reduction | Hydroxymethyl derivative | |

| Lactone | Reduction | Diol |

| Double Bonds | Hydrogenation | Saturated analogues |

| Epoxidation | Epoxide derivatives |

These modifications can lead to the generation of a library of this compound analogues with diverse physicochemical properties and potentially enhanced biological activities.

Mechanistic Investigations of Isoplumericin S Biological Activities Preclinical Focus

Antimicrobial Activity

Anti-Mycobacterial Mechanisms in in vitro Models

Isoplumericin has demonstrated notable in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Studies have evaluated its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against both pan-sensitive and MDR clinical isolates of M. tuberculosis. researchgate.netresearchgate.netnih.gov

In one study, this compound, along with its isomer plumericin (B1242706), was tested against the H37Rv strain of M. tuberculosis and four distinct MDR clinical isolates. researchgate.netnih.gov The results indicated that both compounds exhibited significant anti-mycobacterial effects. researchgate.net Notably, the activity of this compound and plumericin against MDR strains was found to be 2 to 8 times higher than that of isoniazid (B1672263), a first-line anti-tuberculosis drug. researchgate.net Furthermore, their activity was approximately 60 to 80 times more potent than rifampicin (B610482) against all four MDR strains tested. researchgate.net This suggests a different mechanism of action compared to standard synthetic drugs. researchgate.net

The MIC values for this compound were slightly higher than those for plumericin, indicating that plumericin is the more potent of the two against these strains. researchgate.netnih.gov However, the MIC values for this compound were still considered promising and were comparable to or better than the critical concentrations of some second and third-line anti-TB drugs. researchgate.net The compounds were found to be non-toxic to J774G8 murine macrophage cell lines at the concentrations tested, suggesting a degree of selectivity for the mycobacteria. researchgate.netnih.gov

| Strain | This compound MIC (µg/mL) | Plumericin MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| M. tuberculosis H37Rv | Not explicitly stated for this compound alone | 2.1 ± 0.12 | Not explicitly stated | Not explicitly stated |

| MDR Strain 1 | Not explicitly stated for this compound alone | 1.3 ± 0.15 | >10 | >80 |

| MDR Strain 2 | Not explicitly stated for this compound alone | 2.0 ± 0.07 | >10 | >80 |

| MDR Strain 3 | Not explicitly stated for this compound alone | 1.5 ± 0.13 | >10 | >80 |

| MDR Strain 4 | Not explicitly stated for this compound alone | 2.0 ± 0.14 | >10 | >80 |

While the precise molecular target of this compound within Mycobacterium tuberculosis is not definitively elucidated in the provided research, the unique efficacy against MDR strains suggests a mechanism of action distinct from conventional anti-TB drugs like isoniazid and rifampicin, which target mycolic acid synthesis and RNA synthesis, respectively. researchgate.netresearchgate.net The bacterial fatty acid biosynthesis (FAS-II) pathway is a well-established target for novel antibacterial agents. dntb.gov.uaresearchgate.net Several natural products exert their antimicrobial effects by inhibiting key enzymes in this pathway. dntb.gov.ua Although direct evidence linking this compound to the inhibition of specific FAS-II enzymes is not yet available, this pathway remains a plausible area for future investigation into its anti-mycobacterial mechanism.

Antifungal Mechanisms in Preclinical Models

This compound has demonstrated significant in vitro antifungal activity against various pathogenic fungi. researchgate.net Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against several Candida species and Cryptococcus neoformans. researchgate.net

In a notable study, this compound was tested against Candida albicans, C. krusei, C. glabrata, C. tropicalis, and Cryptococcus neoformans. researchgate.net The results showed that while its isomer, plumericin, was more potent, this compound still exhibited considerable antifungal effects. researchgate.net The mechanism of action for these iridoids is not yet fully understood, but they are considered promising lead compounds for the development of new antifungal agents. researchgate.netunibo.it

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Nystatin MIC (µg/mL) |

| Candida albicans | 6.25 | 12.5 | 3.12 |

| Candida krusei | 12.5 | 25 | 6.25 |

| Candida glabrata | 25 | 50 | 6.25 |

| Candida tropicalis | 6.25 | 12.5 | 3.12 |

| Cryptococcus neoformans | 3.12 | 6.25 | 3.12 |

Antibacterial Mechanisms in Preclinical Models

The antibacterial activity of this compound extends beyond mycobacteria. While the primary focus of many studies has been on its anti-mycobacterial and antifungal properties, the broad-spectrum nature of its antimicrobial action suggests that it may also be effective against other bacterial pathogens. dntb.gov.ua The development of novel antibacterial agents is a critical area of research, with a diverse pipeline of compounds targeting various bacterial processes. nih.gov The mechanisms of action for new antibacterial compounds can range from inhibiting cell wall synthesis and protein synthesis to disrupting cell membranes and metabolic pathways. mdpi.comnih.gov Further preclinical studies are necessary to fully characterize the spectrum of this compound's antibacterial activity and to elucidate its specific molecular targets within different bacterial species.

Antiparasitic Activity

This compound has been investigated for its antiparasitic properties, particularly against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.netnih.gov In vitro studies have demonstrated its ability to inhibit both the promastigote and amastigote stages of the parasite's life cycle. researchgate.netnih.gov

In one study, the half-maximal inhibitory concentration (IC50) of this compound was determined against both forms of L. donovani. nih.gov The results showed that this compound was effective against both promastigotes and the clinically relevant intracellular amastigotes. researchgate.netnih.gov While its isomer, plumericin, exhibited more potent activity, this compound's effects were still significant. nih.gov The cytotoxicity of this compound was also evaluated against murine macrophage cell lines (J774G8), and it showed a degree of selectivity for the parasite over the host cells. researchgate.netnih.gov These findings highlight this compound as a potential candidate for the development of new anti-leishmanial drugs. researchgate.net

| Leishmania donovani Form | This compound IC50 | Plumericin IC50 |

| Promastigote | 7.2 ± 0.08 µM | 3.17 ± 0.12 µM |

| Amastigote | 4.1 ± 0.02 µM | 1.41 ± 0.03 µM |

| Cell Line | This compound CC50 | Plumericin CC50 |

| J774G8 Murine Macrophages | 24 ± 0.7 µM | 20.6 ± 0.5 µM |

Effects on Parasite Forms (e.g., promastigotes, amastigotes)

This compound has demonstrated direct anti-leishmanial activity against different life cycle stages of the Leishmania parasite in preclinical laboratory studies. nih.govnih.gov Specifically, its efficacy has been evaluated against the promastigote form, which resides in the sandfly vector, and the amastigote form, which infects host macrophages. nih.govnih.gov

In vitro studies on Leishmania donovani, the causative agent of visceral leishmaniasis, have shown that this compound inhibits the growth of both promastigotes and amastigotes. nih.govnih.gov The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for both parasitic forms. For L. donovani promastigotes, the IC50 value for this compound was found to be 7.2±0.08 μM. nih.govnih.gov The compound was more potent against the intracellular amastigote form, with an IC50 value of 4.1±0.02 μM. nih.govnih.gov This suggests that this compound is effective at targeting the clinically relevant stage of the parasite within host cells. nih.gov

Cellular Interactions in Host-Parasite Models

The interaction between Leishmania parasites and host macrophages is a critical aspect of infection. mdpi.comnih.gov Preclinical studies have investigated the effect of this compound on this interaction. In in vitro models using murine macrophages (J774G8) infected with L. donovani amastigotes, treatment with this compound led to a reduction in the number of internalized parasites per macrophage. nih.gov This indicates that this compound can inhibit the growth of the parasites within their host cells. nih.gov

The establishment of a successful Leishmania infection involves the attachment and entry of promastigotes into macrophages, followed by their transformation into amastigotes and subsequent multiplication within the host cell. nih.gov By targeting the intracellular amastigotes, this compound disrupts a key stage of the parasite's life cycle within the mammalian host. nih.govnih.gov The ability of the compound to act on these intracellular parasites is crucial for its potential as an anti-leishmanial agent. nih.gov

Other Antiparasitic Mechanisms

While the primary focus of research has been on its anti-leishmanial properties, the broader antiparasitic potential of this compound is an area of interest. The iridoid lactone structure of this compound is shared by other compounds with known antiparasitic activities. nih.gov However, detailed mechanistic studies on other parasitic organisms are not as extensively documented as those for Leishmania. The investigation into its effects on other parasites, such as those from the Trypanosoma genus or other protozoans, could reveal a wider spectrum of antiparasitic action. scielo.br

Antineoplastic Activity Mechanisms in Cancer Cell Lines

Cell Proliferation Inhibition

This compound has been identified as a compound with potential antineoplastic activity, primarily through the inhibition of cancer cell proliferation. scribd.com Uncontrolled cell division is a fundamental characteristic of cancer, often linked to dysregulation of the cell cycle. khanacademy.org Natural products are a significant source of compounds that can interfere with this process. scribd.com

This compound, along with its isomer plumericin, has been noted for its ability to inhibit the growth and proliferation of cancer cells. scribd.com The mechanism of action is thought to involve the prevention of cancer cell proliferation, which is a key target for many anticancer therapies. scribd.comkhanacademy.org While the precise molecular targets within the cell cycle machinery are still under investigation, the observed effect on proliferation suggests an interference with the pathways that drive cell division. scribd.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. frontiersin.orgwikipedia.org Therapeutic strategies often aim to induce apoptosis in cancer cells. nih.gov this compound has been implicated in the induction of apoptosis in cancer cells. scribd.com

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. frontiersin.org Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death. wikipedia.org Natural compounds like this compound are known to trigger these apoptotic cascades. scribd.com

Studies have suggested that this compound can induce mitochondrial-mediated apoptosis. scribd.com This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade. frontiersin.org Furthermore, an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation, has been observed in cancer cells treated with related compounds, suggesting a similar mechanism for this compound. scribd.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MMP9)

Preclinical research has identified this compound and its isomer, Plumericin, as potent modulators of critical cellular signaling pathways involved in inflammation. The primary target identified in multiple studies is the Nuclear Factor-kappa B (NF-κB) pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The transcription factor NF-κB is a central mediator of inflammatory responses, and its inhibition is a key therapeutic strategy for inflammatory conditions. researchgate.netnih.gov Mechanistic studies have extensively characterized the action of Plumericin, a compound for which this compound shares potent NF-κB inhibitory activity. researchgate.net

In preclinical models, Plumericin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. researchgate.netnih.gov Normally, upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. researchgate.net This marks IκBα for degradation, freeing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. researchgate.netnih.gov

Plumericin directly interferes with this process by inhibiting the IKK complex. researchgate.netnih.gov This action blocks the entire downstream cascade, keeping NF-κB inactive in the cytoplasm. In an NF-κB luciferase reporter gene assay, Plumericin inhibited NF-κB-mediated transactivation with an IC50 value of 1 μM. nih.gov This inhibitory effect was confirmed in human endothelial cells where Plumericin abolished the TNF-α-induced expression of NF-κB target genes, including the adhesion molecules VCAM-1, ICAM-1, and E-selectin. nih.gov

Matrix Metalloproteinase-9 (MMP9)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix and are involved in physiological and pathological processes, including inflammation and cancer. mdpi.comnih.gov While the NF-κB pathway is a known regulator of MMP9 gene expression, direct mechanistic studies detailing the specific effects of this compound on MMP9 activity or expression are not extensively documented in the available preclinical literature. The inhibition of NF-κB by this compound suggests a potential downstream effect on MMP9, but further specific investigation is required.

Other Reported Biological Activities (mechanistic studies in preclinical models)

Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of this compound is its potent inhibition of the NF-κB signaling pathway. researchgate.net Detailed preclinical studies, particularly with its isomer Plumericin, have elucidated the specific molecular actions that contribute to this activity. nih.govnih.gov

In in vitro models using rat intestinal epithelial cells (IEC-6), Plumericin was shown to significantly reduce the expression of key inflammatory mediators, including TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govunime.it The compound also inhibited the activation of the NLRP3 inflammasome and the release of reactive oxygen species (ROS). nih.gov Beyond just inhibiting inflammatory pathways, Plumericin was also found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a major regulator of antioxidant responses. nih.gov

In in vivo preclinical models, such as thioglycollate-induced peritonitis and dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice, Plumericin demonstrated strong anti-inflammatory effects. nih.govnih.gov It suppressed the infiltration of inflammatory cells and reduced macroscopic and histological signs of tissue damage. nih.govnih.gov These effects are attributed to its ability to block NF-κB activation and bolster antioxidant defenses. nih.gov

| Model System | Key Mechanistic Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Endothelial Cells (HUVECtert) | Inhibition of IKK-mediated IκBα phosphorylation | Abolished TNF-α-induced expression of VCAM-1, ICAM-1, and E-selectin | researchgate.netnih.gov |

| Rat Intestinal Epithelial Cells (IEC-6) | Inhibition of NF-κB translocation and inflammasome activation | Reduced expression of TNF-α, COX-2, and iNOS | nih.govunime.it |

| Rat Intestinal Epithelial Cells (IEC-6) | Activation of the Nrf2 pathway | Enhanced antioxidant response | nih.gov |

| Mouse Model (Thioglycollate-induced peritonitis) | Inhibition of NF-κB in vivo | Suppressed inflammatory cell influx | nih.gov |

| Mouse Model (DNBS-induced colitis) | Reduction of inflammatory and oxidative stress markers | Reduced colon injury and weight loss | nih.govunime.it |

Antiviral Mechanisms

Extracts from plants of the Plumeria genus, which are known to contain this compound and its derivatives, have been reported to possess antiviral properties. sci-hub.se For instance, extracts have shown activity against Dengue (DENV) and Chikungunya (CHIKV) viruses. researchgate.net However, specific mechanistic studies focusing on pure this compound are limited.

General proposed antiviral mechanisms for plant-derived compounds include direct interaction with viral particles, inhibition of viral entry into host cells, or interference with viral replication and assembly. frontiersin.orgfrontiersin.org One study suggested that certain plant extracts might inhibit the assembly of virus particles rather than affecting viral RNA replication. frontiersin.org Another report noted that compounds from Plumeria rubra inhibited the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1). researchgate.net While these findings are promising, the precise molecular target and mechanism of action for this compound in viral infections have not been fully elucidated in preclinical studies. Further research is needed to determine how this compound may interfere with the viral life cycle. frontiersin.org

Hepatoprotective Mechanisms

The hepatoprotective mechanisms of this compound are thought to be closely linked to its anti-inflammatory and antioxidant activities. semanticscholar.org While direct, extensive studies on this compound are not widely available, research on related iridoid compounds, such as Plumieride (B147324), provides insight into the potential mechanisms.

In a preclinical model of carbon tetrachloride (CCl₄)-induced liver damage in rats, the related iridoid Plumieride demonstrated significant hepatoprotective effects. nih.gov The proposed mechanism involves the enhancement of the liver's endogenous antioxidant defense system. nih.gov Administration of Plumieride led to the restoration of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) levels, which are typically depleted during chemically-induced liver injury. nih.gov This antioxidant action helps protect liver cells from damage by scavenging free radicals and inhibiting lipid peroxidation. nih.gov

Given that this compound's isomer, Plumericin, actively suppresses inflammatory pathways like NF-κB and activates the antioxidant Nrf2 pathway, it is plausible that this compound confers hepatoprotection through these same mechanisms. nih.govsemanticscholar.org By reducing the production of inflammatory mediators and bolstering cellular antioxidant capacity, this compound can mitigate the cellular stress and damage that characterize liver injury.

| Compound | Model System | Proposed Hepatoprotective Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Plumieride (related Iridoid) | Rat Model (CCl₄-induced hepatotoxicity) | Antioxidant activity | Restored levels of antioxidant enzymes (SOD, CAT, GSH); Reduced lipid peroxidation and liver damage markers (AST, ALT) | nih.gov |

| This compound/Plumericin | General Preclinical Models | Anti-inflammatory and antioxidant activity | Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Isoplumericin and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling, a cornerstone of medicinal chemistry, seeks to identify the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For isoplumericin and related iridoids, several key pharmacophoric features have been identified as crucial for their bioactivity, particularly their leishmanicidal effects.

Studies have confirmed the importance of the core cyclopentane[C]pyran ring of the iridoid structure. eurekaselect.com This fused ring system serves as the fundamental scaffold upon which the active functional groups are oriented. Alterations to this core structure are generally detrimental to activity.

Further research into the SAR and pharmacophoric models has highlighted the significance of oxygen-linked substituents at the C1 and C6 positions . eurekaselect.com The presence and nature of these groups are critical in modulating the compound's interaction with biological targets. Additionally, the presence of bulky substituents attached to the iridoid ring has been shown to be favorable for leishmanicidal activity. eurekaselect.com A pharmacophore model developed for related iridoid glucosides identified three key features: two hydrophobic regions corresponding to the iridoid and glucose rings, and a hydrogen bond acceptor feature involving oxygen atoms. ufrgs.br These findings collectively suggest that the biological activity of this compound is not due to a single functional group but rather a specific spatial arrangement of hydrophobic, and hydrogen-bonding features on the rigid iridoid framework.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological efficacy of chiral compounds like this compound. nih.govmdpi.com Since biological targets such as enzymes and receptors are themselves chiral, they can differentiate between stereoisomers, often leading to significant differences in pharmacological activity. mdpi.comnih.gov

This principle is clearly demonstrated by comparing this compound with its naturally occurring stereoisomer, plumericin (B1242706). These two compounds differ in the geometry around the ethylidene group double bond. While structurally very similar, this single stereochemical difference results in a marked variation in their biological potency against various pathogens.

For instance, in studies against Leishmania donovani, the causative agent of leishmaniasis, plumericin consistently demonstrates more potent activity than this compound. researchgate.net Plumericin showed IC₅₀ values of 3.17 µM against the promastigote form and 1.41 µM against the amastigote form, whereas this compound was less active, with IC₅₀ values of 7.2 µM and 4.1 µM, respectively. researchgate.net A similar trend is observed in their antifungal activity against various Candida species and Cryptococcus neoformans. ufrgs.br This consistent difference in efficacy underscores the critical importance of the specific stereochemical configuration for optimal interaction with the biological target. The absolute configurations of both (+)-plumericin and (+)-isoplumericin have been unambiguously assigned through detailed spectroscopic and computational analysis, providing a solid foundation for these SAR interpretations. researchgate.net

**Table 1: Comparative Biological Activity of this compound and Plumericin Against *Leishmania donovani***

| Compound | Form of L. donovani | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Promastigote | 7.2 ± 0.08 | researchgate.net |

| Amastigote | 4.1 ± 0.02 | researchgate.net | |

| Plumericin | Promastigote | 3.17 ± 0.12 | researchgate.net |

| Amastigote | 1.41 ± 0.03 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized compounds and provide insight into the mechanisms of action. semanticscholar.orgresearchgate.net

While specific QSAR studies focusing solely on this compound and its close derivatives are not extensively documented in the reviewed literature, research on the broader class of iridoids demonstrates the utility of this approach. A notable QSAR study was conducted on a series of 18 iridoid compounds to model their hepatoprotective activity. igi-global.comresearchgate.net This study successfully developed a statistically significant model by combining a genetic algorithm for selecting the most relevant molecular descriptors with multiple linear regression analysis. igi-global.comresearchgate.net

The resulting model could predict the hepatoprotective activity of new iridoids and provided insights into the structural features influencing this effect. researchgate.net The descriptors included in the final model reflect the influence of both geometric and electronic properties on the biological activity. researchgate.net

Table 2: Example of a QSAR Model for Hepatoprotective Activity in Iridoids

| Model Parameter | Value/Descriptor | Significance |

|---|---|---|

| Statistical Method | Genetic Algorithm - Multiple Linear Regression (GA-MLRA) | Identifies key descriptors and builds the predictive model. researchgate.net |

| Dependent Variable | -logIC₅₀ (Hepatoprotective Activity) | The biological endpoint being modeled. researchgate.net |

| Key Descriptors | Geometrical and Electronic Properties | The model found that specific structural and charge distribution features were critical for activity. researchgate.net |

| Predictive Ability | Excellent | The developed model showed high statistical significance and predictive power for new iridoids. igi-global.comresearchgate.net |

The application of such QSAR methodologies to a series of this compound derivatives could similarly elucidate the key structural requirements for its various biological activities, such as its anti-mycobacterial or anti-leishmanial effects, thereby guiding the synthesis of more potent analogues. acs.org

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating structure-activity relationships at the atomic level. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov

Molecular Docking: Molecular docking studies have been employed to investigate the interaction of this compound and its isomer plumericin with specific protein targets. In one study, both compounds were docked into the active site of caspase-3, an enzyme involved in apoptosis. nih.gov The results suggested that both molecules could be potential activators of this enzyme, providing a possible mechanistic explanation for their observed cytotoxic effects. nih.gov Such studies help visualize the specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein, offering a rational basis for the observed biological activity. jpionline.org

Table 3: Summary of Molecular Docking Study of this compound

| Ligand | Protein Target | Predicted Activity | Significance | Reference |

|---|---|---|---|---|

| This compound | Caspase-3 (PDB: 3DEI) | Potential Activator | Provides a hypothetical mechanism for observed cytotoxicity and antitumor effects. | nih.gov |

| Plumericin | Caspase-3 (PDB: 3DEI) | Potential Activator | Supports the docking results and suggests a shared mechanism with its isomer. | nih.gov |

Molecular Dynamics (MD) Simulations: MD simulations complement docking studies by exploring the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. mdpi.comnih.gov While specific MD simulation studies focused exclusively on this compound were not found in the reviewed literature, the methodology is widely applied in drug discovery. nih.gov For this compound, MD simulations could be used to:

Assess the stability of the binding pose predicted by docking.

Calculate binding free energies more accurately.

Understand how the protein's flexibility accommodates the ligand.

Observe conformational changes in the protein upon ligand binding, which may be crucial for its activation or inhibition.

By combining these computational approaches with experimental data, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the rational design of new therapeutic agents based on its scaffold.

Advanced Analytical Research Techniques for Isoplumericin

High-Resolution Mass Spectrometry for Metabolomics and Identification in Complex Matrices

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of isoplumericin, particularly within the context of metabolomics where it is crucial to distinguish the compound from a multitude of other metabolites. nih.govnih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide exceptional mass accuracy (typically sub-ppm) and high resolving power. nih.govnews-medical.net This capability is essential for determining the elemental composition of this compound and for differentiating it from isobaric interferences—compounds with the same nominal mass but different elemental formulas. nih.gov

In metabolomics studies, HRMS coupled with liquid chromatography (LC-HRMS) allows for the untargeted or targeted analysis of this compound in complex biological samples like plant extracts. animbiosci.org The high-throughput capacity and sensitivity of LC-HRMS enable the detection and quantification of this compound even at low concentrations. news-medical.netanimbiosci.org The resulting data, rich in mass and retention time information, is often processed using advanced chemometric tools to identify potential biomarkers and elucidate metabolic pathways involving this compound. animbiosci.org Furthermore, the use of tandem mass spectrometry (MS/MS) with HRMS provides structural information through characteristic fragmentation patterns, enhancing the confidence in the identification of this compound in complex mixtures. chemistry-chemists.commdpi.com

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution, allowing for the determination of elemental composition. nih.govnih.gov | Differentiates this compound from isobaric compounds in complex samples; crucial for metabolomics. nih.govnews-medical.net |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, providing structural information through fragmentation. creative-proteomics.com | Confirms the identity of this compound by matching its fragmentation pattern to known standards. saiflucknow.org |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques offer deeper insights into the complex stereochemistry and connectivity of the molecule. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed to establish the complete bonding framework of this compound. researchgate.net These techniques reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all proton and carbon signals in the molecule. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY and ROESY, provides information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry of this compound. nptel.ac.in

For challenging structural problems or for studying this compound in solid or semi-solid states, more advanced techniques like cryoprobe NMR and solid-state NMR can be utilized. Cryoprobe technology significantly enhances sensitivity, which is beneficial when only small amounts of the compound are available. Solid-state NMR can provide information about the conformation and packing of this compound in its crystalline form.

Table 2: Key NMR Experiments for this compound Structure Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information about the proton environments in the molecule. researchgate.net |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. researchgate.net |

| COSY | Shows correlations between coupled protons. |

| HSQC | Shows correlations between protons and directly attached carbons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds. researchgate.net |

| NOESY/ROESY | Reveals through-space correlations between protons, aiding in stereochemical assignment. nptel.ac.in |

Hyphenated Chromatographic Techniques for Trace Analysis and Purity Assessment

Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are essential for the trace analysis and purity assessment of this compound. chromatographytoday.comnih.gov The most powerful and widely used of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijarnd.comijpsjournal.com

LC-MS/MS is particularly well-suited for the analysis of this compound due to its high sensitivity, selectivity, and applicability to non-volatile compounds. bioxpedia.commeasurlabs.com In this technique, the sample is first separated by liquid chromatography, and then the eluted components are ionized and analyzed by two mass spectrometers in series. creative-proteomics.com This allows for highly specific detection and quantification of this compound, even in complex matrices, by monitoring specific parent-to-fragment ion transitions. creative-proteomics.comsaiflucknow.org This method is invaluable for pharmacokinetic studies and for detecting trace amounts of this compound in biological or environmental samples. ijpsjournal.com

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. nih.gov GC-MS has been used to identify various compounds in the essential oil of Plumeria species, and could be applied to the analysis of this compound-related compounds or degradation products. mdpi.com

Table 3: Comparison of Hyphenated Chromatographic Techniques

| Technique | Separation Principle | Detection Principle | Applications for this compound |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Trace analysis, quantification in biological matrices, purity assessment. measurlabs.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives or related compounds. thermofisher.commdpi.com |

Spectroscopic Methods for Isomer Differentiation and Purity Assessment

Distinguishing this compound from its isomers, such as plumericin (B1242706), is a critical analytical challenge that can be addressed using a combination of spectroscopic methods. quora.com The structural differences between these isomers, though subtle, result in distinct spectroscopic signatures.

Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for differentiating stereoisomers. researchgate.net By comparing the experimentally measured VCD and ECD spectra with those predicted by quantum mechanical calculations, the absolute configuration of this compound can be unambiguously determined, thereby distinguishing it from its diastereomers. researchgate.net

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector can also be used for isomer differentiation and purity assessment. chromatographytoday.com The different isomers may exhibit slightly different retention times on a chiral HPLC column and will have characteristic UV-Vis absorption spectra that can be used for identification and quantification. beilstein-journals.org

Infrared (IR) spectroscopy can also aid in isomer differentiation, as the vibrational modes of the molecule are sensitive to its three-dimensional structure. quora.com Differences in the IR spectra of this compound and its isomers can be used to distinguish between them. mdpi.com Ultimately, a combination of these spectroscopic techniques, along with NMR and mass spectrometry, provides the most comprehensive approach for the differentiation and purity assessment of this compound. numberanalytics.com

Future Directions in Isoplumericin Research

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A fundamental challenge in harnessing complex natural products like isoplumericin is the incomplete understanding of their biosynthesis. While the general framework of iridoid formation is known, the specific enzymatic steps that create the unique this compound scaffold remain largely uncharacterized.

Iridoids are monoterpenoids, and their biosynthesis begins with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These precursors are condensed to form geranyl diphosphate (GPP). mdpi.com The conversion of GPP into the core iridoid skeleton is a critical phase, involving key enzymes such as geraniol (B1671447) synthase (GES) and iridoid synthase (ISY). zenodo.org Subsequent modifications, including oxidations and cyclizations, are crucial for generating the vast diversity of iridoid structures. nih.govnih.gov These tailoring reactions are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and various transferases. nih.govfrontiersin.orgfrontiersin.org

Future research will focus on identifying the specific enzymes—the "undiscovered" players—in the this compound pathway within Plumeria species. Modern "omics" approaches are central to this effort. By integrating genomics, transcriptomics (gene expression analysis), and metabolomics (metabolite profiling), researchers can pinpoint candidate genes that are active when and where this compound is produced. frontiersin.orgfrontiersin.orgbiorxiv.org Recent studies on other iridoid-producing plants have successfully used these methods to identify novel CYP450s and other enzymes responsible for the final, diversifying steps in iridoid biosynthesis. nih.govnih.govfrontiersin.org Furthermore, advanced techniques like chemoproteomics, which uses chemical probes to directly identify active enzymes from protein extracts, offer a powerful way to discover these elusive catalysts without prior genetic information. frontiersin.org Elucidating the complete biosynthetic pathway is not only of fundamental scientific interest but is also a prerequisite for the successful biotechnological production of this compound. zenodo.org

Rational Design and Synthesis of Novel Potent Analogues

While this compound displays significant biological activity, the rational design and synthesis of novel analogues hold the key to improving its potency, selectivity, and pharmacokinetic properties. This area of research is guided by structure-activity relationship (SAR) studies, which systematically modify parts of the molecule to understand how its chemical features relate to its biological function. dntb.gov.uaoncodesign-services.com

For this compound and its potent isomer plumericin (B1242706), the α-methylene γ-lactone group has been identified as a key pharmacophore, likely responsible for its bioactivity through Michael-type addition reactions with biological nucleophiles. nih.gov Future synthetic efforts will likely focus on modifying this and other regions of the molecule. The goal is to create a library of analogues that can be screened for enhanced or novel activities. nih.gov For example, modifications could be designed to:

Increase reactivity with a specific biological target.

Improve selectivity to reduce off-target effects and potential toxicity.

Enhance solubility and metabolic stability for better drug-like properties.

Computational methods, such as molecular modeling and docking simulations, are becoming indispensable in this process. oncodesign-services.comscispace.com These techniques allow chemists to predict how a designed analogue might interact with a specific protein target before undertaking complex and resource-intensive synthesis. By combining computational predictions with experimental SAR data, researchers can more efficiently navigate the chemical space to discover analogues with superior therapeutic potential. oncodesign-services.comunibo.it

Exploration of Novel Biological Targets and Therapeutic Applications

This compound and its related compounds have demonstrated a broad spectrum of biological activities, including potent antiparasitic (against Leishmania donovani), antifungal, anti-mycobacterial, and anticancer effects. nih.govresearchgate.netnih.govresearchgate.net A significant finding is that its isomer, plumericin, acts as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. researchgate.net This suggests a strong potential for this compound and its derivatives as anti-inflammatory agents.

Future research will aim to move beyond these established activities to discover novel biological targets and expand the therapeutic applications of this compound. rsc.org The chemical nature of this compound, particularly its ability to act as a Michael acceptor, suggests it may function by forming covalent bonds with its protein targets. nih.gov This mechanism is of increasing interest in drug discovery for its potential to achieve high potency and prolonged duration of action.

Key future directions include:

Target Deconvolution: Identifying the specific proteins that this compound binds to within cells to exert its effects. Modern chemoproteomic and transcriptomic approaches can connect a compound's activity to specific cellular pathways and protein targets. nih.govnih.gov